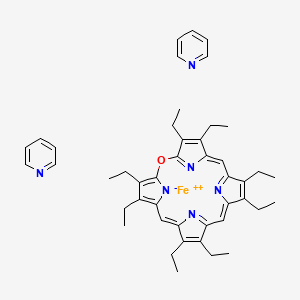

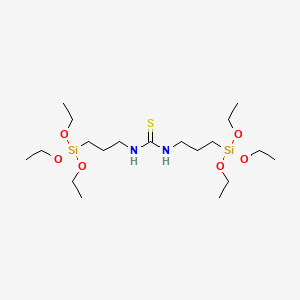

![molecular formula C18H10N4 B1231967 Dipyrido[3,2-a:2',3'-c]phenazine CAS No. 19535-47-8](/img/structure/B1231967.png)

Dipyrido[3,2-a:2',3'-c]phenazine

Overview

Description

Dipyridophenazine is an organic heteropentacyclic compound.

Scientific Research Applications

Fluorescent Chemosensors

Dipyrido[3,2-a:2',3'-c]-phenazine (L) has been employed as a selective fluorescent chemosensor for Hg2+ in DMF solution. Its fluorescence significantly increases upon complex formation with Hg2+, allowing for the determination of Hg2+ concentrations. This application is pH-independent and shows excellent sensitivity and selectivity for Hg2+ over other metal ions (Wang et al., 2010).

Photolysis in Ethanol Solution

Dipyrido[3,2-a:2',3'-c]-phenazine (dppz) undergoes photolysis in ethanol solutions, leading to the formation of 9,14-dihydrodipyridophenazine. This compound's characterization through NMR analysis, UV/VIS absorption spectroscopy, and theoretical calculations indicates that its red color is due to a low-lying intramolecular charge transfer state (McGovern et al., 2005).

Optical Sensing Properties

[Ru(CN)4dppz]2− (dppz=dipyrido[3,2-a:2',3'-c]phenazine) exhibits interesting optical sensing properties. It can be synthesized photochemically from [Ru(CN)6]4− and dppz. The complex's absorption maximum varies with solvent Lewis acidity, and at low temperatures, it emits brightly in the red, making it a candidate for sensor applications (Keller et al., 2000).

Electroluminescent Devices

Functionalized this compound complexes with copper(I), rhenium(I), ruthenium(II), and iridium(III) are synthesized for use in OLEDs. Ruthenium-based complexes show efficient blue color emission, while copper complexes produce white emission. These complexes are used as dopants in OLEDs, and the emission color is a mix of emission from the metal complex and the matrix (Walsh et al., 2009).

DNA Binding Studies

The complex [Co(phen)2dppz]3+ (phen is o-phenanthroline, and dppz is this compound) demonstrates efficient interaction with calf thymus DNA and acts as a photosensitizer for single-strand breaks in plasmid DNA. This illustrates its potential in DNA binding studies and photoinduced DNA damage (Jin & Yang, 1997).

Synthetic and Spectroscopic Study

Functionalized dipyrido[3,2-a:2',3'-c]-phenazine ligands have been synthesized and coordinated to various metal centers. These complexes have been studied for their electronic effects, photophysical properties, and potential in electroluminescent films, demonstrating a range of useful applications (Lundin et al., 2005).

Mechanism of Action

Target of Action

Dipyrido[3,2-a:2’,3’-c]phenazine, also known as dppz, primarily targets DNA . It has been developed as a photosensitizer for singlet oxygen generation . The compound has also been identified as an inhibitor of NEDD8-activating enzyme (NAE) .

Mode of Action

Dipyrido[3,2-a:2’,3’-c]phenazine interacts with its targets through a process known as intramolecular charge transfer . This process involves the transfer of an electron within the molecule, which is facilitated by the compound’s π-conjugated structure . The compound shows electronic absorption in the red region at a wavelength of around 600 nm .

Biochemical Pathways

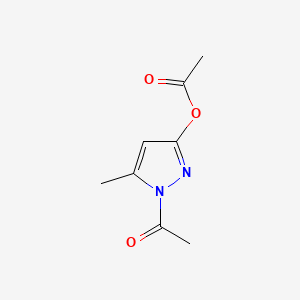

The primary biochemical pathway affected by Dipyrido[3,2-a:2’,3’-c]phenazine is the generation of singlet oxygen . Singlet oxygen is a highly reactive form of oxygen that can cause damage to cellular components, such as lipids, proteins, and DNA. The compound’s ability to generate singlet oxygen makes it a valuable tool in photodynamic therapy, a treatment method that uses light to activate a photosensitizing agent, producing reactive oxygen species that can kill cancer cells .

Pharmacokinetics

Its ability to generate singlet oxygen suggests that it may have good bioavailability, as it can effectively interact with biological targets .

Result of Action

The primary result of Dipyrido[3,2-a:2’,3’-c]phenazine’s action is the generation of singlet oxygen . This can lead to oxidative damage in cells, making the compound potentially useful in treatments such as photodynamic therapy . In addition, the compound has been shown to cause significant cytotoxicity in a dose and time-dependent manner .

Action Environment

The action of Dipyrido[3,2-a:2’,3’-c]phenazine can be influenced by various environmental factors. For example, the compound’s ability to generate singlet oxygen is dependent on the presence of light, as it acts as a photosensitizer . Therefore, the efficacy of the compound may be influenced by factors such as light intensity and wavelength .

Properties

IUPAC Name |

quinoxalino[2,3-f][1,10]phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N4/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQAWSJMUYMNQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

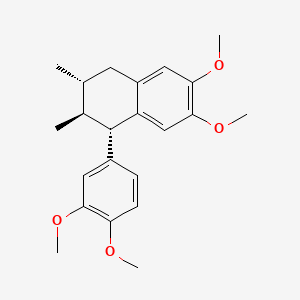

Molecular Formula |

C18H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

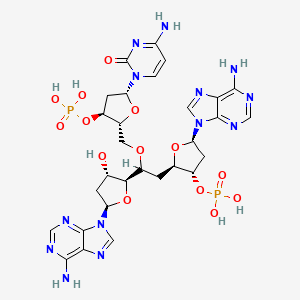

A: Dppz and its metal complexes are known to interact with DNA, primarily through intercalation. [, , , , , ] The planar, aromatic structure of dppz allows it to insert itself between the base pairs of the DNA double helix. [, , , ]

A: Dppz exhibits a "light switch" effect upon binding to DNA. Its fluorescence is significantly enhanced in the hydrophobic environment of the DNA helix compared to its weak emission in aqueous solutions. [, , ]

A: Dppz complexes, particularly those with Ru(II), can induce DNA damage upon irradiation with visible light. [, , ] This photoinduced damage is attributed to a combination of guanine oxidation and the generation of reactive oxygen species (ROS), such as singlet oxygen (1O2). [, ]

ANone: The molecular formula of dppz is C18H10N4, and its molecular weight is 282.31 g/mol.

A: The structure of dppz is confirmed using various spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Single-crystal X-ray analysis is also utilized to determine the solid-state structure of dppz and its metal complexes. [, , , ]

A: Dppz exhibits characteristic absorption bands in the UV-visible region, typically around 300-400 nm, attributed to π-π* transitions. [, ] Additionally, it shows relatively weak fluorescence in solution but displays enhanced emission upon intercalation into DNA. [, ]

A: Yes, dppz complexes have been successfully conjugated to biocompatible carriers like Peptide Nucleic Acids (PNA) for potential applications in biosensing and drug delivery. [, ]

A: Density functional theory (DFT) calculations are widely used to study the electronic structure, molecular orbitals, and spectroscopic properties of dppz and its metal complexes. [, , , , , , ] TD-DFT calculations, in particular, help rationalize the observed absorption and emission properties. [, , , ]

A: The provided articles primarily focus on understanding the fundamental photophysical and DNA-binding properties of dppz complexes. While QSAR studies are not explicitly discussed, several articles investigate the impact of structural modifications on the activity of dppz complexes, laying the groundwork for future QSAR model development. [, , , ]

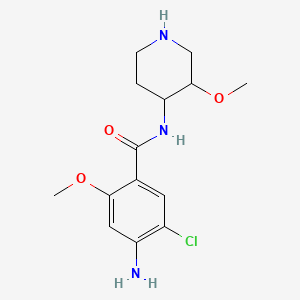

A: Modifications to the dppz framework, like the introduction of electron-donating or -withdrawing groups, significantly impact the photophysical and electrochemical properties of the resulting metal complexes. [, , , , , , ] For instance, introducing electron-donating groups generally red-shifts the absorption and emission wavelengths. [, , ]

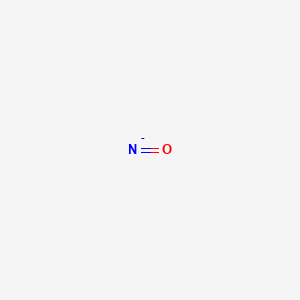

A: The choice of ancillary ligands alongside dppz significantly influences the complex's overall properties. For example, using bulky ancillary ligands can enhance the photodissociation of labile ligands like pyridine from Ru(II) dppz complexes. [] Additionally, the ancillary ligands can influence the complex's lipophilicity, cellular uptake, and interactions with biological targets. [, ]

A: Yes, extending the aromatic system of dppz, for example, by incorporating a benzo[i] moiety to form benzo[i]dipyrido[3,2-a:2',3'-c]phenazine (dppn), generally enhances the DNA binding affinity of the resulting metal complexes. [, , , ] This increased affinity is attributed to stronger π-π stacking interactions with DNA base pairs. [, ]

A: Researchers have explored several strategies to enhance the biopharmaceutical properties of dppz complexes. These include conjugation to biocompatible carriers like PNA, [, ] incorporating sugar moieties to improve cellular uptake, [] and modifying the ancillary ligands to modulate lipophilicity and solubility. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(2-Methoxyphenyl)sulfonyl-1-piperazinyl]sulfonyl]benzonitrile](/img/structure/B1231889.png)

![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B1231890.png)

![1-(Dipyridin-2-ylmethylideneamino)-3-[(2-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B1231901.png)